molecular formula C44H62N2O11 B607936 Heneicomycin CAS No. 66170-37-4

Heneicomycin

Cat. No. B607936
CAS RN: 66170-37-4
M. Wt: 794.98
InChI Key: VKGDSUWMXCVJEA-HYJCFLTESA-N
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Description

Heneicomycin is an antibiotic that was isolated from cultures of Streptomyces filipinensis . It is an amorphous yellow powder . The compound is a deoxy modification of aurodox, a member of the elfamycin antibiotic family .


Synthesis Analysis

The synthesis of Heneicomycin involves the cultures of Streptomyces filipinensis . The mass spectral and NMR analysis showed the compound to be a deoxy modification of aurodox . A marked change in mass spectral fragmentation compared to aurodox and 1H NMR couplings indicated the absence of the hydroxyl at position 30 of aurodox .


Molecular Structure Analysis

Heneicomycin has a molecular formula of C44H62N2O11 . It is a deoxy modification of aurodox, which means it lacks a hydroxyl group at a certain position compared to aurodox .


Physical And Chemical Properties Analysis

The physical and chemical properties of Heneicomycin are not explicitly mentioned in the retrieved data. It is known to be an amorphous yellow powder , but further details would require additional research.

Scientific Research Applications

The structure of heneicomycin has been detailed as a deoxy modification of aurodox, belonging to the elfamycin antibiotic family. This structure is characterized by the absence of a hydroxyl group at a specific position, distinguishing it from aurodox (Dewey, Hensens, Douglas, & Albers-Schönberg, 1991).

Heneicomycin was isolated from cultures of Streptomyces filipinensis, identified as equivalent to 3-deoxyaurodox. Its production involves a specific fermentation process, and it shows activity against both Gram-positive and Gram-negative organisms (Zimmerman, Chalmers, Dewey, Stapley, & Hernandez, 1979).

Bioconversion capacity studies indicate that heneicomycin is a precursor to aurodox. This bioconversion is substrate-specific and varies among different strains of Streptomyces (Marinelli, Stella, Montanini, Monnier, Cavaletti, & Selva, 1995).

properties

IUPAC Name

(2S)-2-[(2S,4S,6S)-2,4-dihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-1-methyl-2-oxopyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]butanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H62N2O11/c1-10-12-14-22-34-43(6,7)33(48)26-44(54,57-34)30(11-2)41(52)45-24-18-17-20-28(4)39(55-9)29(5)40-38(51)37(50)32(56-40)21-16-13-15-19-27(3)36(49)35-31(47)23-25-46(8)42(35)53/h10,12-23,25,29-30,32-34,37-40,47-48,50-51,54H,11,24,26H2,1-9H3,(H,45,52)/b12-10+,15-13+,18-17+,21-16+,22-14+,27-19+,28-20+/t29-,30-,32-,33+,34+,37+,38+,39-,40+,44+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKGDSUWMXCVJEA-ZODLGNRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)C3(CC(C(C(O3)C=CC=CC)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CN(C2=O)C)O)O)O)OC)[C@@]3(C[C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H62N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

795.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Heneicomycin

CAS RN

66170-37-4
Record name Heneicomycin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066170374
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

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